
(3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate is a synthetic bile acid derivative. Bile acids are steroid acids found predominantly in the bile of mammals. This compound is characterized by the presence of iodine at the 24th position and formate groups at the 3rd and 7th positions. It is a part of the broader class of bile acid derivatives, which are known for their roles in various biological processes, including the emulsification of fats and the regulation of cholesterol levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate typically involves multiple steps, starting from a suitable steroid precursor. The introduction of the iodine atom at the 24th position can be achieved through iodination reactions, often using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS). The formate groups are introduced via esterification reactions, where formic acid or its derivatives react with the hydroxyl groups at the 3rd and 7th positions under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of deiodinated derivatives
Substitution: Formation of azido or cyano derivatives
Wissenschaftliche Forschungsanwendungen
(3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other bile acid derivatives and as a reagent in various organic reactions.
Biology: Studied for its role in the regulation of cholesterol levels and its potential effects on lipid metabolism.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug delivery agent and its effects on liver function.
Industry: Utilized in the production of specialized chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate involves its interaction with specific molecular targets and pathways. As a bile acid derivative, it may interact with bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1). These interactions can influence various biological processes, including lipid metabolism, cholesterol homeostasis, and bile acid synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3alpha,5beta,7alpha,24E)-3,7-Dihydroxy-cholest-24-en-26-oic Acid: Another bile acid derivative with similar structural features but different functional groups.
(3alpha,5beta,7alpha)-3,7-Dihydroxy-12-oxocholan-24-oic Acid: A compound with similar hydroxyl and formate groups but lacking the iodine atom.
Uniqueness
(3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate is unique due to the presence of the iodine atom at the 24th position, which imparts distinct chemical and biological properties. This iodine atom can be used as a handle for further chemical modifications or as a radiolabel for imaging studies.
Eigenschaften
Molekularformel |
C26H41IO4 |
|---|---|
Molekulargewicht |
544.5 g/mol |
IUPAC-Name |
[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-iodopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate |
InChI |
InChI=1S/C26H41IO4/c1-17(5-4-12-27)20-6-7-21-24-22(9-11-26(20,21)3)25(2)10-8-19(30-15-28)13-18(25)14-23(24)31-16-29/h15-24H,4-14H2,1-3H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26-/m1/s1 |
InChI-Schlüssel |
WNHHOJCQNCLKCO-WLZWUTLSSA-N |
Isomerische SMILES |
C[C@H](CCCI)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC=O)C)OC=O)C |
Kanonische SMILES |
CC(CCCI)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC=O)C)OC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


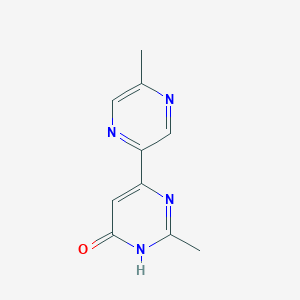
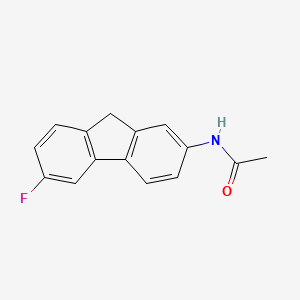
![[(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13428239.png)
![2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13428244.png)
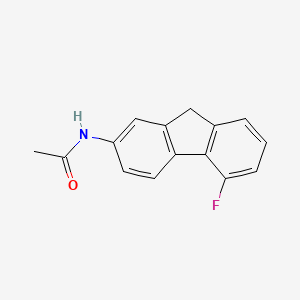

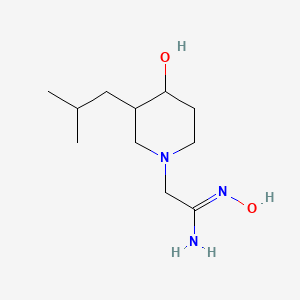

![2-[[4-[3-[(4-Chloro-2-fluorophenyl)methoxy]phenyl]-3,6-dihydro-1(2H)-pyridinyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-benzimidazole-6-carboxylic acid](/img/structure/B13428264.png)
![potassium;[(E)-[6-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B13428268.png)
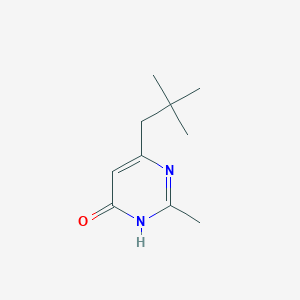
![Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate](/img/structure/B13428298.png)
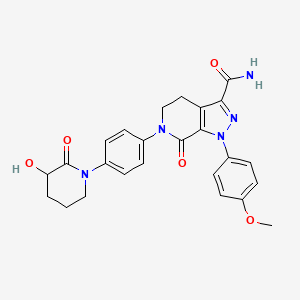
![2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran](/img/structure/B13428328.png)
